molecular formula C8H5FO2 B2454971 7-Fluoro-6-hydroxybenzofuran CAS No. 1429789-84-3

7-Fluoro-6-hydroxybenzofuran

Cat. No. B2454971
CAS RN: 1429789-84-3
M. Wt: 152.124
InChI Key: QVONNIBOPJKZIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydroxybenzofuran derivatives, such as 7-Fluoro-6-hydroxybenzofuran, often involves a two-step procedure . The first step is the conversion of dihydroxyacetophenone into hydroxybenzofuranone. The second step is the reduction of hydroxybenzofuranone with lithium borohydride . Another method involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, the formation of the 6-methoxybenzofuran in acetic anhydride, and the demethylation with sodium 1-dodecanethiolate .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of hydroxybenzofuran derivatives have been reported . These reactions include the addition of 2-lithiated O-protected derivatives to transient 1-pyrroline .

Scientific Research Applications

7-Fluoro-6-hydroxybenzofuran has been studied for its potential applications in the field of synthetic organic chemistry. It has been found to be useful as a starting material in the synthesis of various compounds, such as amides, esters, and thiols. Additionally, it has been used in the synthesis of heterocyclic compounds, such as coumarins, pyrazoles, and thiophenes.

Advantages and Limitations for Lab Experiments

7-Fluoro-6-hydroxybenzofuran has been found to be a useful compound for laboratory experiments. It has been found to be relatively easy to synthesize, and its structure can be modified to suit the needs of the experiment. Additionally, it has been found to be relatively stable and is not easily degraded. However, it has been found to be relatively expensive and may not be suitable for large-scale experiments.

Future Directions

The potential applications of 7-Fluoro-6-hydroxybenzofuran are still being explored. Future research could focus on the development of new synthetic methods for the synthesis of this compound and its derivatives. Additionally, research could focus on the further exploration of its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Other possible future directions include the study of its interaction with other proteins and its potential use in other areas of research, such as in the synthesis of polymers and materials.

Synthesis Methods

7-Fluoro-6-hydroxybenzofuran can be synthesized by a variety of methods, including the use of a palladium-catalyzed reaction. In this reaction, a mixture of this compound and an aryl halide is heated to form a palladium-catalyzed intermediate. This intermediate can then be further reacted with a variety of other reagents to form the desired product. Other methods of synthesis include the use of organometallic reagents and the use of a Grignard reaction.

properties

IUPAC Name

7-fluoro-1-benzofuran-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO2/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVONNIBOPJKZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CO2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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